molecular formula C12H10N2O3 B6382453 4-(3-Aminophenyl)-2-nitrophenol, 95% CAS No. 1261973-60-7

4-(3-Aminophenyl)-2-nitrophenol, 95%

Cat. No. B6382453
CAS RN: 1261973-60-7
M. Wt: 230.22 g/mol
InChI Key: YHLWSMYHYPXLSX-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-nitrophenol, 95% (4-APN) is an organic compound which has been studied for its various applications in scientific research. It is a synthetic compound with a molecular formula of C8H8N2O3. 4-APN is a yellow solid that is soluble in water and organic solvents. 4-APN is a useful reagent for the synthesis of various compounds in the laboratory, and it has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

4-(3-Aminophenyl)-2-nitrophenol, 95% has been studied for its various applications in scientific research. It has been used as a reagent for the synthesis of various compounds in the laboratory. It has also been studied for its potential application in biochemistry and physiology. In biochemistry, 4-(3-Aminophenyl)-2-nitrophenol, 95% has been used as a probe for the detection of nitric oxide in biological systems. In physiology, 4-(3-Aminophenyl)-2-nitrophenol, 95% has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(3-Aminophenyl)-2-nitrophenol, 95% acts as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine and oxygen. By inhibiting NOS, 4-(3-Aminophenyl)-2-nitrophenol, 95% is thought to reduce the production of NO in the body, which may lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminophenyl)-2-nitrophenol, 95% are not fully understood. However, it has been studied for its potential anti-inflammatory effects. In vitro studies have shown that 4-(3-Aminophenyl)-2-nitrophenol, 95% can inhibit the production of nitric oxide (NO) in cell cultures, which may lead to anti-inflammatory effects. In vivo studies have also shown that 4-(3-Aminophenyl)-2-nitrophenol, 95% can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-(3-Aminophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a simple and inexpensive reagent to synthesize, and it is also soluble in water and organic solvents. However, there are also some limitations to its use in laboratory experiments. 4-(3-Aminophenyl)-2-nitrophenol, 95% is a relatively unstable compound, and it can be easily oxidized in the presence of air or light. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

The potential future directions for 4-(3-Aminophenyl)-2-nitrophenol, 95% research include: further studies on its mechanism of action; investigations into its potential therapeutic applications; studies on its effects on other enzymes; and studies on its effects on other physiological processes. Additionally, further research into its potential applications in biochemistry and physiology could lead to the development of new and improved laboratory protocols.

Synthesis Methods

The synthesis of 4-(3-Aminophenyl)-2-nitrophenol, 95% is a simple process that involves the reaction of 3-aminophenol with nitric acid. 3-Aminophenol is first dissolved in a suitable solvent, such as methanol or ethanol. Then, nitric acid is added to the solution and the mixture is stirred. After stirring, the reaction mixture is heated to a temperature of around 80°C for two hours. After two hours, the reaction mixture is cooled and the product is filtered and washed with water. The resulting product is 4-(3-Aminophenyl)-2-nitrophenol, 95%, 95%.

properties

IUPAC Name

4-(3-aminophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLWSMYHYPXLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686217
Record name 3'-Amino-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-2-nitrophenol

CAS RN

1261973-60-7
Record name 3'-Amino-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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